Cas no 1142816-07-6 (rac-[(1R,2R)-2-(2,3-dichlorophenyl)cyclopropyl]methanamine hydrochloride)
![rac-[(1R,2R)-2-(2,3-dichlorophenyl)cyclopropyl]methanamine hydrochloride structure](https://ja.kuujia.com/scimg/cas/1142816-07-6x500.png)
rac-[(1R,2R)-2-(2,3-dichlorophenyl)cyclopropyl]methanamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- rac-[(1R,2R)-2-(2,3-dichlorophenyl)cyclopropyl]methanamine hydrochloride
- EN300-6495642
- [(1R,2R)-2-(2,3-Dichlorophenyl)cyclopropyl]methanamine;hydrochloride
- 1142816-07-6
- Z3396668829
-
- インチ: 1S/C10H11Cl2N.ClH/c11-9-3-1-2-7(10(9)12)8-4-6(8)5-13;/h1-3,6,8H,4-5,13H2;1H/t6-,8+;/m1./s1
- InChIKey: WANXSJZUKXJLEY-HNJRQZNRSA-N
- ほほえんだ: C([C@H]1C[C@@H]1C1C=CC=C(Cl)C=1Cl)N.Cl
計算された属性
- せいみつぶんしりょう: 251.003532g/mol
- どういたいしつりょう: 251.003532g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 186
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
rac-[(1R,2R)-2-(2,3-dichlorophenyl)cyclopropyl]methanamine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6495642-0.25g |
rac-[(1R,2R)-2-(2,3-dichlorophenyl)cyclopropyl]methanamine hydrochloride |
1142816-07-6 | 95.0% | 0.25g |
$403.0 | 2025-03-14 | |
Enamine | EN300-6495642-2.5g |
rac-[(1R,2R)-2-(2,3-dichlorophenyl)cyclopropyl]methanamine hydrochloride |
1142816-07-6 | 95.0% | 2.5g |
$1594.0 | 2025-03-14 | |
Enamine | EN300-6495642-5.0g |
rac-[(1R,2R)-2-(2,3-dichlorophenyl)cyclopropyl]methanamine hydrochloride |
1142816-07-6 | 95.0% | 5.0g |
$2360.0 | 2025-03-14 | |
Aaron | AR028KJ2-10g |
rac-[(1R,2R)-2-(2,3-dichlorophenyl)cyclopropyl]methanaminehydrochloride,trans |
1142816-07-6 | 95% | 10g |
$4838.00 | 2023-12-16 | |
1PlusChem | 1P028KAQ-250mg |
rac-[(1R,2R)-2-(2,3-dichlorophenyl)cyclopropyl]methanaminehydrochloride,trans |
1142816-07-6 | 95% | 250mg |
$560.00 | 2023-12-26 | |
1PlusChem | 1P028KAQ-5g |
rac-[(1R,2R)-2-(2,3-dichlorophenyl)cyclopropyl]methanaminehydrochloride,trans |
1142816-07-6 | 95% | 5g |
$2979.00 | 2023-12-26 | |
1PlusChem | 1P028KAQ-1g |
rac-[(1R,2R)-2-(2,3-dichlorophenyl)cyclopropyl]methanaminehydrochloride,trans |
1142816-07-6 | 95% | 1g |
$1067.00 | 2023-12-26 | |
1PlusChem | 1P028KAQ-100mg |
rac-[(1R,2R)-2-(2,3-dichlorophenyl)cyclopropyl]methanaminehydrochloride,trans |
1142816-07-6 | 95% | 100mg |
$399.00 | 2023-12-26 | |
1PlusChem | 1P028KAQ-500mg |
rac-[(1R,2R)-2-(2,3-dichlorophenyl)cyclopropyl]methanaminehydrochloride,trans |
1142816-07-6 | 95% | 500mg |
$848.00 | 2023-12-26 | |
Enamine | EN300-6495642-0.5g |
rac-[(1R,2R)-2-(2,3-dichlorophenyl)cyclopropyl]methanamine hydrochloride |
1142816-07-6 | 95.0% | 0.5g |
$636.0 | 2025-03-14 |
rac-[(1R,2R)-2-(2,3-dichlorophenyl)cyclopropyl]methanamine hydrochloride 関連文献
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
rac-[(1R,2R)-2-(2,3-dichlorophenyl)cyclopropyl]methanamine hydrochlorideに関する追加情報
Comprehensive Overview of rac-[(1R,2R)-2-(2,3-dichlorophenyl)cyclopropyl]methanamine hydrochloride (CAS No. 1142816-07-6)
rac-[(1R,2R)-2-(2,3-dichlorophenyl)cyclopropyl]methanamine hydrochloride (CAS No. 1142816-07-6) is a chiral cyclopropylamine derivative with significant potential in pharmaceutical research. This compound features a 2,3-dichlorophenyl group attached to a cyclopropane ring, which is further linked to a methanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and developmental applications.
The structural uniqueness of rac-[(1R,2R)-2-(2,3-dichlorophenyl)cyclopropyl]methanamine hydrochloride lies in its stereochemistry, which plays a critical role in its biological activity. Researchers are particularly interested in its potential as a precursor or intermediate in the synthesis of bioactive molecules. The presence of the dichlorophenyl group suggests possible interactions with aromatic binding sites in biological targets, making it a candidate for drug discovery programs.
In recent years, the demand for chiral compounds like rac-[(1R,2R)-2-(2,3-dichlorophenyl)cyclopropyl]methanamine hydrochloride has surged due to their applications in asymmetric synthesis and enantioselective catalysis. This compound is often explored in the context of central nervous system (CNS) research, given the structural similarities to other amine-based pharmacophores. Its cyclopropyl ring also contributes to metabolic stability, a desirable trait in drug development.
From a synthetic chemistry perspective, rac-[(1R,2R)-2-(2,3-dichlorophenyl)cyclopropyl]methanamine hydrochloride can be prepared via multi-step organic transformations, including cyclopropanation and subsequent functional group modifications. The hydrochloride salt form is typically obtained through acid-base reactions, ensuring high purity for research use. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to confirm its identity and assess its quality.
The compound's relevance extends to academic and industrial research, where it is frequently cited in studies involving structure-activity relationship (SAR) analyses. Scientists are investigating its potential as a building block for novel therapeutics, particularly in areas like neuropharmacology and antimicrobial agents. The 2,3-dichlorophenyl moiety is known to influence binding affinity, making it a valuable scaffold for medicinal chemistry.
Given the growing interest in precision medicine, rac-[(1R,2R)-2-(2,3-dichlorophenyl)cyclopropyl]methanamine hydrochloride is also being studied for its enantiomeric properties. The separation of its (1R,2R) and (1S,2S) enantiomers could lead to distinct biological activities, a topic of high relevance in modern drug design. Researchers are leveraging advanced chiral separation techniques to explore these possibilities.
In the context of green chemistry, efforts are underway to optimize the synthesis of rac-[(1R,2R)-2-(2,3-dichlorophenyl)cyclopropyl]methanamine hydrochloride using sustainable methods. Catalytic processes and solvent-free reactions are being investigated to reduce environmental impact while maintaining high yields. This aligns with the broader industry trend toward eco-friendly chemical production.
As a research chemical, rac-[(1R,2R)-2-(2,3-dichlorophenyl)cyclopropyl]methanamine hydrochloride is handled under standard laboratory safety protocols. While it is not classified as hazardous under normal conditions, proper storage and handling are essential to ensure its integrity. The compound is typically supplied as a white to off-white powder, stable at room temperature when protected from moisture and light.
The market for specialized intermediates like rac-[(1R,2R)-2-(2,3-dichlorophenyl)cyclopropyl]methanamine hydrochloride is expanding, driven by the pharmaceutical industry's need for innovative building blocks. Suppliers often provide custom synthesis services to meet the specific requirements of research institutions and biotechnology firms. The compound's CAS No. 1142816-07-6 serves as a unique identifier for procurement and regulatory purposes.
In summary, rac-[(1R,2R)-2-(2,3-dichlorophenyl)cyclopropyl]methanamine hydrochloride represents a versatile and valuable compound in contemporary chemical research. Its structural features and potential applications make it a subject of ongoing investigation, particularly in drug discovery and development. As scientific advancements continue, this compound is likely to play an increasingly prominent role in the design of next-generation therapeutics.
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